2-(allylthio)-5-methyl-1H-benzo[d]imidazole
Overview
Description
2-(Allylthio)-5-methyl-1H-benzo[d]imidazole is a heterocyclic compound that belongs to the benzimidazole family. Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of an allylthio group and a methyl group in the structure of this compound imparts unique chemical properties, making it a compound of interest in various scientific research fields.
Mechanism of Action
Target of Action
Benzimidazole derivatives have been widely studied for their diverse anticancer activities . The specific targets can vary depending on the substitution pattern around the nucleus .
Mode of Action
It’s known that benzimidazoles exhibit a wide range of biological activities, including anticancer activities . The mode of action is often correlated with the substitution pattern around the nucleus .
Biochemical Pathways
Benzimidazole derivatives have been associated with various mechanisms of action in anticancer therapy
Result of Action
Benzimidazole derivatives have been associated with anticancer activities . The specific effects would depend on the compound’s interaction with its targets and the resulting changes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(allylthio)-5-methyl-1H-benzo[d]imidazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-mercapto-5-methylbenzimidazole with allyl bromide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Catalysts and solvents are carefully selected to ensure efficient production while minimizing environmental impact.
Chemical Reactions Analysis
Types of Reactions
2-(Allylthio)-5-methyl-1H-benzo[d]imidazole undergoes various chemical reactions, including:
Oxidation: The allylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the allylthio group, yielding 5-methyl-1H-benzo[d]imidazole.
Substitution: The allylthio group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: 5-Methyl-1H-benzo[d]imidazole.
Substitution: Various substituted benzimidazole derivatives depending on the nucleophile used.
Scientific Research Applications
2-(Allylthio)-5-methyl-1H-benzo[d]imidazole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials and as a corrosion inhibitor.
Comparison with Similar Compounds
Similar Compounds
2-(Allylthio)-1H-benzo[d]imidazole: Lacks the methyl group at the 5-position.
5-Methyl-1H-benzo[d]imidazole: Lacks the allylthio group.
2-(Methylthio)-5-methyl-1H-benzo[d]imidazole: Contains a methylthio group instead of an allylthio group.
Uniqueness
2-(Allylthio)-5-methyl-1H-benzo[d]imidazole is unique due to the presence of both the allylthio and methyl groups, which confer distinct chemical properties and biological activities. The combination of these functional groups allows for specific interactions with biological targets, making it a valuable compound in medicinal chemistry and other research fields.
Properties
IUPAC Name |
6-methyl-2-prop-2-enylsulfanyl-1H-benzimidazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2S/c1-3-6-14-11-12-9-5-4-8(2)7-10(9)13-11/h3-5,7H,1,6H2,2H3,(H,12,13) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MAVROOKMSMTGKO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(N2)SCC=C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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